

In-Depth Technical Guide: 3-(2-Chloro-3-methoxyphenyl)propionic Acid

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Compound of Interest

Compound Name: 3-(2-Chloro-3-methoxyphenyl)propanoic acid

CAS No.: 853331-56-3

Cat. No.: B1629652

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Executive Summary & Chemical Identity

3-(2-Chloro-3-methoxyphenyl)propionic acid is a specialized phenylpropanoid intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and anti-inflammatory pathways.^[1] As a hydrocinnamic acid derivative, its steric and electronic properties—defined by the ortho-chloro and meta-methoxy substituents—make it a critical scaffold for modifying drug potency and metabolic stability.

This guide provides a definitive technical breakdown of its physicochemical properties, synthetic pathways, and quality control protocols.

Core Physicochemical Data

Property	Specification
Chemical Name	3-(2-Chloro-3-methoxyphenyl)propanoic acid
Common Name	2-Chloro-3-methoxyhydrocinnamic acid
CAS Registry Number	853331-56-3
Molecular Formula	C ₁₀ H ₁₁ ClO ₃
Molecular Weight	214.65 g/mol
Monoisotopic Mass	214.0397 Da
Physical Form	White to off-white crystalline solid
Melting Point	144–148 °C
Solubility	Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Structural Analysis

The molecule consists of a propionic acid tail attached to a benzene ring. The numbering priority assigns the alkyl chain attachment point as position 1.

- Position 1: Propionic acid chain ()
- Position 2: Chlorine atom () – Provides steric bulk and lipophilicity.
- Position 3: Methoxy group () – Acts as a hydrogen bond acceptor and electron donor.

Synthetic Methodology

The synthesis of 3-(2-Chloro-3-methoxyphenyl)propionic acid generally follows a Knoevenagel Condensation followed by Selective Reduction. This route is preferred over direct Friedel-Crafts

alkylation due to the deactivating nature of the chlorine substituent and the directing effects of the methoxy group.

Protocol: Two-Stage Synthesis from Aldehyde Precursor

Stage 1: Knoevenagel Condensation

Precursors: 2-Chloro-3-methoxybenzaldehyde + Malonic Acid. Catalyst: Piperidine / Pyridine.

- Reaction: Dissolve 2-chloro-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
- Catalysis: Add catalytic piperidine.
- Conditions: Reflux at 80–100°C for 4–6 hours until evolution ceases (decarboxylation).
- Workup: Pour mixture into ice-cold HCl. Precipitate the intermediate 2-Chloro-3-methoxycinnamic acid.

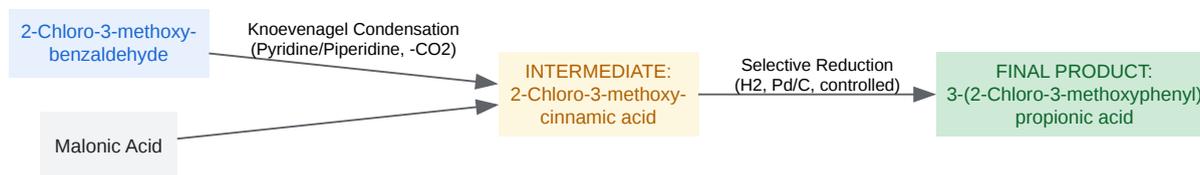
Stage 2: Selective Hydrogenation

Precursor: 2-Chloro-3-methoxycinnamic acid. Reagent:

(gas) or Formate donor. Catalyst: Pd/C (5%) or Raney Nickel. Note: Care must be taken to avoid hydrodehalogenation (loss of Cl).

- Solvent: Methanol or Ethanol.
- Conditions: Hydrogenation at mild pressure (1–3 atm) or transfer hydrogenation using ammonium formate. Monitor strictly to prevent removal of the aromatic chlorine.
- Purification: Filter catalyst, concentrate filtrate, and recrystallize from Ethyl Acetate/Hexane.

Synthetic Pathway Diagram



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Caption: Figure 1. Stepwise synthesis via Knoevenagel condensation and selective catalytic hydrogenation.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for drug development assays, a multi-modal validation workflow is required.

Expected NMR Profile ($^1\text{H-NMR}$, 400 MHz, DMSO- d_6)

- Carboxylic Acid Proton:

12.0–12.5 ppm (s, 1H, broad,

).

- Aromatic Protons:

- 7.2–7.3 ppm (m, 1H, H-5).

- 6.9–7.1 ppm (m, 2H, H-4, H-6).

- Methoxy Group:

3.85 ppm (s, 3H,

).

- Alkyl Chain:

- 2.90 ppm (t, 2H, Ar-

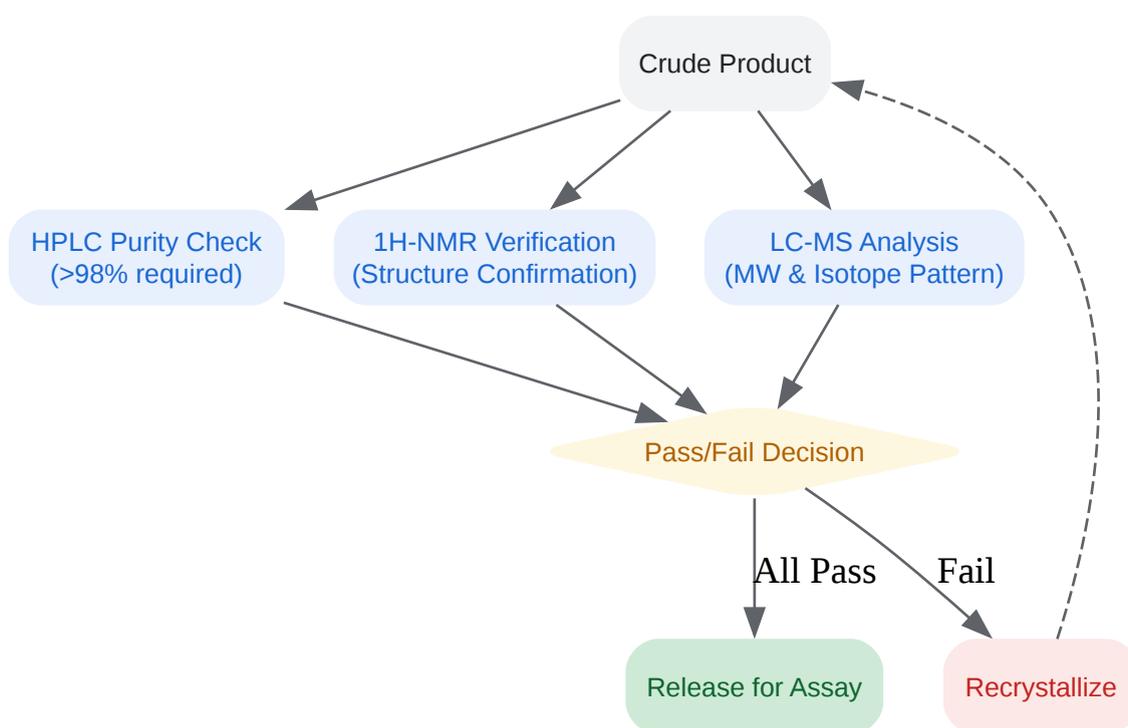
-).

- 2.55 ppm (t, 2H, -COOH).

Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI), Negative Mode ().
- Target Mass: 213.0 m/z.
- Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to Chlorine (/).

QC Workflow Diagram



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Caption: Figure 2. Quality Control decision tree for validating chemical purity and identity.

Pharmaceutical Applications

This compound serves as a versatile "building block" in medicinal chemistry.[2] The propionic acid moiety allows for easy coupling to amines (forming amides) or alcohols (forming esters), while the halogenated ring provides metabolic resistance.

- GPCR Ligand Synthesis: The 2-chloro-3-methoxy motif mimics specific catecholamine neurotransmitters while preventing rapid metabolic degradation by COMT (Catechol-O-methyltransferase).
- Anti-Inflammatory Agents: Structurally homologous to NSAIDs (e.g., Diclofenac, Ibuprofen derivatives), it is used to synthesize novel COX-2 inhibitors.
- Peptidomimetics: Used as a C-terminal cap in peptide synthesis to improve lipophilicity and membrane permeability.

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